molecular formula C21H19N5O4S B11605724 4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide

4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide

Cat. No.: B11605724
M. Wt: 437.5 g/mol
InChI Key: OLUBGBQJCVVKAA-UHFFFAOYSA-N
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Description

4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a sulfonamide group, and a hydrazinyl linkage, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step often involves the synthesis of the pyridine ring, which can be achieved through a condensation reaction between an appropriate aldehyde and a β-keto ester in the presence of a base.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.

    Formation of the Hydrazinyl Linkage: The hydrazinyl linkage is formed by reacting the pyridine derivative with hydrazine or a hydrazine derivative under controlled conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.

Medicine

The compound’s structural features suggest potential pharmaceutical applications. It could be explored as a lead compound in drug discovery, particularly for its potential activity against specific biological targets.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano and sulfonamide groups could play crucial roles in binding to active sites or interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-{(2E)-2-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydropyridin-3(2H)-ylidene]hydrazinyl}benzenesulfonamide: This compound itself.

    This compound analogs: Compounds with slight modifications in the phenylethyl or pyridine moieties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific investigations.

Properties

Molecular Formula

C21H19N5O4S

Molecular Weight

437.5 g/mol

IUPAC Name

4-[[5-cyano-6-hydroxy-4-methyl-2-oxo-1-(2-phenylethyl)pyridin-3-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C21H19N5O4S/c1-14-18(13-22)20(27)26(12-11-15-5-3-2-4-6-15)21(28)19(14)25-24-16-7-9-17(10-8-16)31(23,29)30/h2-10,27H,11-12H2,1H3,(H2,23,29,30)

InChI Key

OLUBGBQJCVVKAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)CCC2=CC=CC=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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